

Managing drug-drug interactions with CYP3A4 inhibitors and felodipine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Felodipine

Cat. No.: B1672334

[Get Quote](#)

Technical Support Center: Felodipine & CYP3A4 Inhibitor Interactions

Welcome to the technical support center for researchers investigating drug-drug interactions (DDIs) with **felodipine** and cytochrome P450 3A4 (CYP3A4) inhibitors. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for **felodipine** and why is it susceptible to DDIs?

A1: **Felodipine**, a dihydropyridine calcium channel blocker, is almost completely absorbed after oral administration. However, it undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme located in the liver and intestines.^{[1][2][3]} This metabolic process converts **felodipine** to its main inactive metabolite, dehydro**felodipine**.^{[2][4]} Due to this high first-pass effect, the oral bioavailability of **felodipine** is low, averaging only about 15-20%. Because **felodipine** is a sensitive CYP3A4 substrate, its metabolism can be significantly affected by other drugs that inhibit this enzyme, leading to a high potential for clinically relevant drug-drug interactions.

Q2: How do CYP3A4 inhibitors affect the pharmacokinetics of **felodipine**?

A2: Co-administration of a CYP3A4 inhibitor with **felodipine** blocks its primary metabolic pathway. This inhibition of presystemic metabolism, particularly in the gut wall, leads to a significant increase in **felodipine**'s oral bioavailability. Consequently, researchers will observe a substantial elevation in the plasma concentration of **felodipine**, reflected by a higher area under the plasma concentration-time curve (AUC) and a greater peak plasma concentration (C_{max}). For example, potent inhibitors can increase the **felodipine** AUC by six-fold or more. This elevated exposure can lead to an intensified pharmacodynamic response, including a greater reduction in blood pressure and an increase in heart rate.

Q3: What are some common examples of potent CYP3A4 inhibitors that interact with **felodipine**?

A3: Both pharmaceutical agents and natural compounds can act as potent CYP3A4 inhibitors. Commonly cited examples in research and clinical practice include:

- **Azole Antifungals:** Itraconazole and ketoconazole are strong inhibitors that can dramatically increase **felodipine** exposure. The concomitant use of these agents with **felodipine** is often contraindicated.
- **Grapefruit Juice:** Components within grapefruit juice, such as furanocoumarins, are well-known inhibitors of intestinal CYP3A4. Ingestion of grapefruit juice can triple the mean plasma AUC of **felodipine**.

Quantitative Data Summary

The following table summarizes the pharmacokinetic impact of common CYP3A4 inhibitors on **felodipine**.

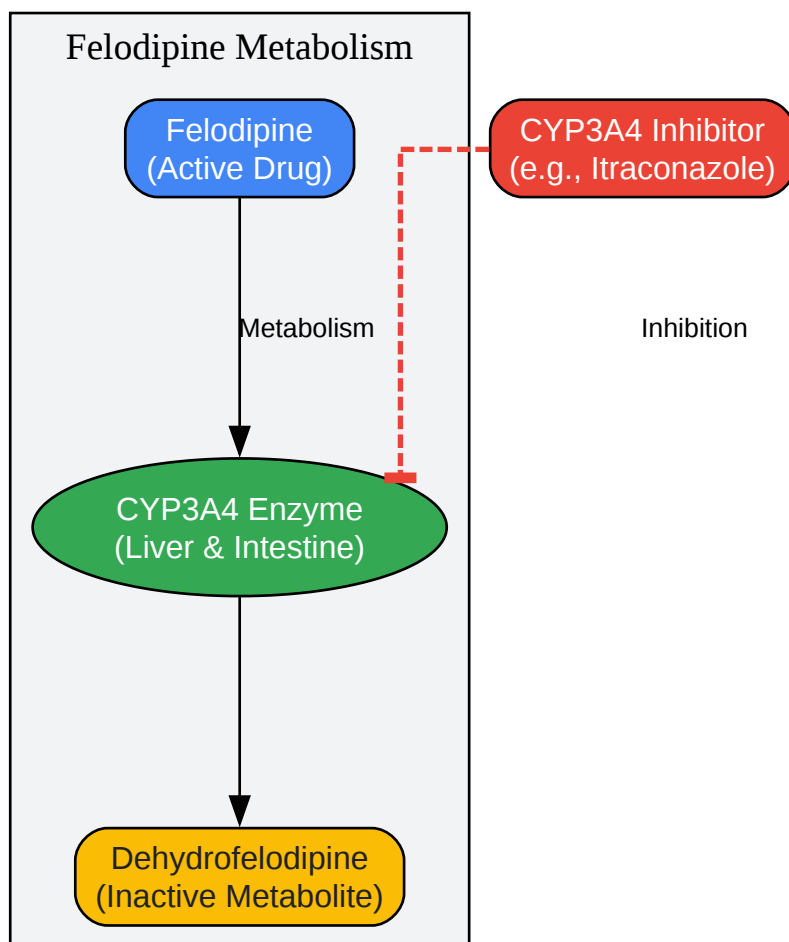
Inhibitor	Inhibitor Dose	Felodipine Dose	Change in Felodipine Cmax	Change in Felodipine AUC	Change in Felodipine T _{1/2}	Reference
Itraconazole	200 mg daily for 4 days	5 mg single dose	~8-fold increase	~6-fold increase	~2-fold increase	
Grapefruit Juice	250 mL	5 mg single dose	~4.0-fold increase	~2.9-fold increase	No significant change	
Grapefruit Juice	150 mL	10 mg ER single dose	173% increase	72% increase	Not significantly altered	

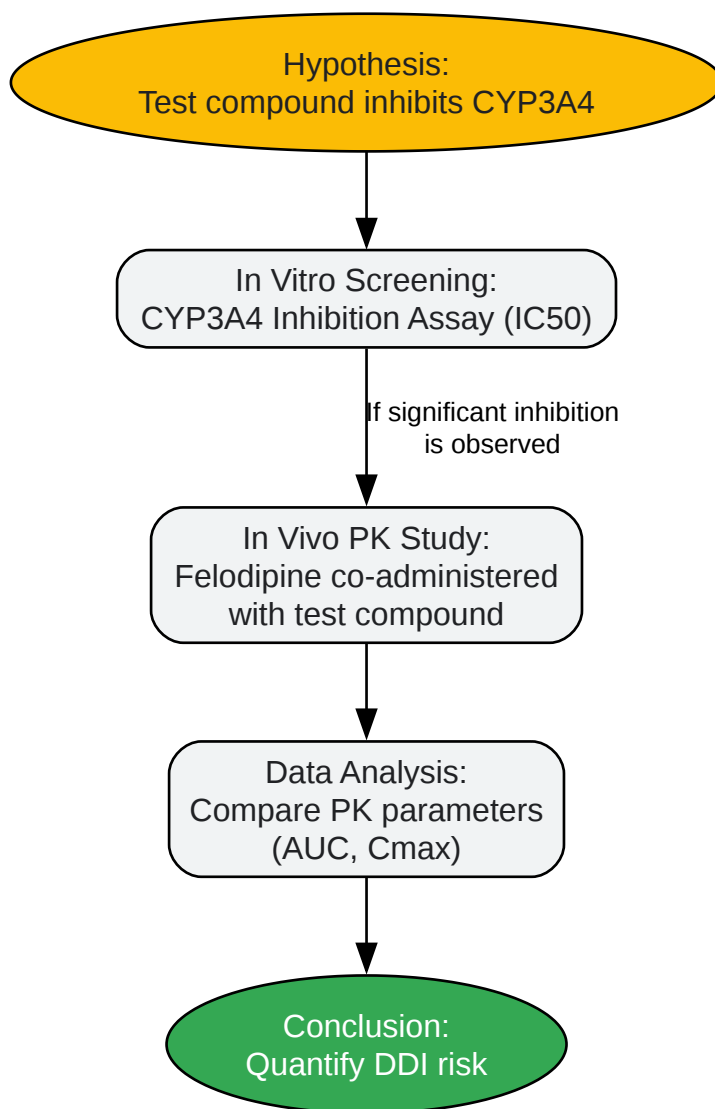
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T_{1/2}: Elimination half-life; ER: Extended Release.

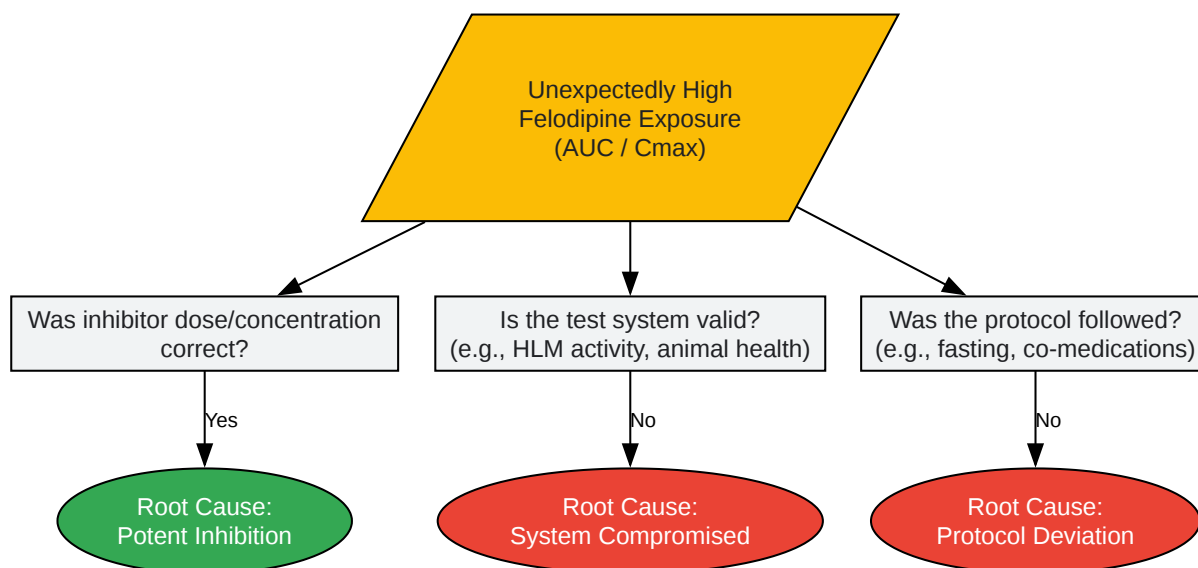
Visualized Pathways and Workflows

Felodipine Metabolic Pathway Inhibition

This diagram illustrates the metabolic conversion of **felodipine** to its inactive metabolite by CYP3A4 and how this process is blocked by a CYP3A4 inhibitor.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 2. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug-Drug Interaction Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Managing drug-drug interactions with CYP3A4 inhibitors and felodipine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1672334#managing-drug-drug-interactions-with-cyp3a4-inhibitors-and-felodipine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com